7-chloro-5-nitro-1H-indazole chemical properties
7-chloro-5-nitro-1H-indazole chemical properties
This technical guide details the chemical properties, synthesis, and medicinal applications of 7-chloro-5-nitro-1H-indazole , a critical heterocyclic scaffold in drug discovery.
Executive Summary
7-Chloro-5-nitro-1H-indazole (CAS: 74209-22-6) is a substituted indazole derivative acting as a high-value intermediate in the synthesis of kinase inhibitors and neuronal nitric oxide synthase (nNOS) modulators. Distinguished by its electron-deficient core, the compound offers three distinct vectors for chemical modification: the N1-nitrogen (alkylation/arylation), the C5-nitro group (reduction to amine), and the C7-chlorine atom (cross-coupling handle). Its structural rigidity and hydrogen-bond donor/acceptor profile make it a privileged scaffold in oncology and infectious disease research (e.g., Chagas disease).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 7-chloro-5-nitro-1H-indazole |
| CAS Number | 74209-22-6 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 251–252 °C (Experimental) |
| pKa (Predicted) | ~9.4 (NH acidity enhanced by nitro group) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Tautomerism | Exists predominantly as the 1H-tautomer in solid state and solution due to aromatic stability.[1] |
Synthetic Methodology
Two primary routes exist for the synthesis of 7-chloro-5-nitro-1H-indazole. The Jacobson Indazole Synthesis (Route A) is preferred for regiochemical certainty, while Direct Nitration (Route B) is utilized when 7-chloroindazole is the available starting material.
Route A: Modified Jacobson Cyclization (Regioselective)
This method constructs the indazole ring from a substituted aniline, ensuring the chlorine atom is correctly positioned at C7.
Precursor: 2-amino-3-chloro-5-nitrotoluene Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Acetic Anhydride (Ac₂O).
Protocol:
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Diazotization: Dissolve 2-amino-3-chloro-5-nitrotoluene (1.0 eq) in glacial acetic acid. Cool to 0–5 °C.
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Addition: Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining temperature <10 °C. The diazonium salt forms in situ.
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Cyclization: Allow the mixture to warm to room temperature. The diazonium species undergoes intramolecular cyclization onto the methyl group (a variation of the Jacobson synthesis often requiring phase transfer or mild heat).
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Workup: Pour the reaction mixture into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from ethanol.
Route B: Electrophilic Aromatic Nitration
Precursor: 7-chloro-1H-indazole Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
Mechanism: The indazole ring is electron-rich at C3 and C5. However, under strongly acidic conditions (indazoliun cation), substitution is directed to C5 (para to the N1 nitrogen). The C7-chlorine sterically hinders C6, further favoring C5 substitution.
Protocol:
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Dissolve 7-chloro-1H-indazole in concentrated H₂SO₄ at 0 °C.
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Slowly add fuming HNO₃ (1.05 eq).
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Stir at 0 °C for 1 hour, then warm to RT.
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Quench over crushed ice. Isolate the 5-nitro isomer via filtration.[2] Note: Minor amounts of 3-nitro isomer may form and require chromatographic separation.
Visualization: Synthesis Pathways[1][7][8]
Figure 1: Convergent synthesis pathways. Route A (top) offers superior regiocontrol via cyclization.
Reactivity & Functionalization[1]
The chemical utility of 7-chloro-5-nitro-1H-indazole lies in its three orthogonal reactive sites.
N-Alkylation (N1 vs. N2 Selectivity)
The indazole nitrogen (N1-H) is acidic (pKa ~9.4). Deprotonation with bases (Cs₂CO₃, NaH) allows alkylation.
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Regioselectivity: The electron-withdrawing nitro group at C5 increases the acidity of N1 but also delocalizes charge. Alkylation typically favors N1 over N2 (approx. 4:1 to 10:1 ratio) due to thermodynamic stability, though steric bulk at C7 (chlorine) can slightly influence the N1/N2 ratio compared to unsubstituted indazoles.
Nitro Group Reduction
The C5-nitro group is readily reduced to a primary amine (5-amino-7-chloroindazole), a key pharmacophore for kinase inhibitors (e.g., mimicking the adenine ring of ATP).
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Conditions:
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Catalytic Hydrogenation: H₂, Pd/C, MeOH (Cleanest, but beware of dechlorination if pressure is too high).
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Chemical Reduction: Fe/NH₄Cl or SnCl₂/HCl (Preferred to preserve the C-Cl bond).
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C7-Chlorine Functionalization
The C7-chlorine is sterically crowded and electronically deactivated relative to C-Br or C-I. However, the electron-poor nature of the ring (due to the nitro group) facilitates oxidative addition.
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Suzuki-Miyaura Coupling: Requires specialized phosphine ligands (e.g., XPhos, SPhos) to couple aryl boronic acids at C7.
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Buchwald-Hartwig Amination: Used to introduce amine side chains, critical for optimizing solubility and ADME properties.
Visualization: Reactivity Map
Figure 2: Functionalization logic. The scaffold allows independent modification of the N-terminus, C5-amine (post-reduction), and C7-position.
Medicinal Chemistry Applications
nNOS Inhibition
7-Nitroindazole (7-NI) is a widely cited, selective inhibitor of neuronal nitric oxide synthase (nNOS). The 7-chloro-5-nitro analog serves as a critical SAR (Structure-Activity Relationship) probe. The C7-chlorine adds lipophilicity and steric bulk, potentially altering the binding kinetics within the heme-containing active site of NOS enzymes, often improving selectivity over eNOS (endothelial NOS).
Antiprotozoal Agents (Chagas Disease)
Nitro-heterocycles are the cornerstone of treating Trypanosoma cruzi infections. Derivatives of 5-nitroindazole have shown potent antichagasic activity.[3] The mechanism involves the bioreduction of the nitro group by parasitic nitroreductases, generating toxic radical species that damage parasitic DNA. The 7-chloro substituent modulates the reduction potential of the nitro group, balancing potency with host toxicity.
Kinase Inhibitors
Upon reduction to the amine, the 7-chloro-5-aminoindazole motif mimics the purine ring of ATP. This scaffold is frequently utilized in designing inhibitors for tyrosine kinases (e.g., VEGFR, PDGFR) where the indazole NH forms a critical hydrogen bond with the kinase "hinge" region, and the C7-chlorine occupies a hydrophobic pocket (gatekeeper residue interaction).
Handling and Safety (MSDS Highlights)
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Causes serious eye irritation and skin irritation.
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STOT-SE: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at room temperature (15–25 °C), protected from light and moisture.
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Disposal: As a halogenated nitrogenous organic compound, it must be disposed of via high-temperature incineration.
References
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PubChem. 7-Nitroindazole Compound Summary. National Library of Medicine. Available at: [Link]
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Organic Syntheses. 5-Nitroindazole Synthesis via Jacobson Cyclization. Org.[4][5][6] Synth. 1939, 19, 66. (General procedure adapted for chlorinated derivatives). Available at: [Link]
- Cerecetto, H., et al.Synthesis and biological properties of new 5-nitroindazole derivatives. European Journal of Medicinal Chemistry, 2005. (Discusses antiprotozoal activity of 5-nitroindazoles).
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Blandine, M., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[7] PubMed Central. (Illustrates the biological relevance of chloro-nitro-indazole scaffolds). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
